BI-4020

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

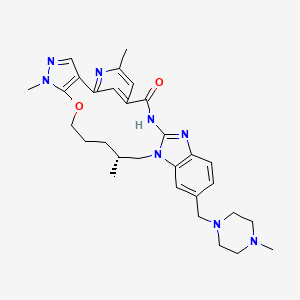

Molecular Formula |

C30H38N8O2 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |

InChI |

InChI=1S/C30H38N8O2/c1-20-6-5-13-40-29-24(17-31-36(29)4)26-16-23(14-21(2)32-26)28(39)34-30-33-25-8-7-22(15-27(25)38(30)18-20)19-37-11-9-35(3)10-12-37/h7-8,14-17,20H,5-6,9-13,18-19H2,1-4H3,(H,33,34,39)/t20-/m1/s1 |

InChI Key |

AIQBYZOTCIQTGW-HXUWFJFHSA-N |

Isomeric SMILES |

C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |

Canonical SMILES |

CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |

Origin of Product |

United States |

Foundational & Exploratory

BI-4020: A Technical Deep Dive into the Mechanism of Action of a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4020 is a potent, orally active, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a non-covalent, macrocyclic inhibitor that demonstrates high efficacy against EGFR mutations conferring resistance to previous generations of TKIs, including the double mutant (del19/T790M) and the clinically challenging triple mutant (del19/T790M/C797S). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The development of tyrosine kinase inhibitors targeting the epidermal growth factor receptor has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mutations, such as T790M and C797S, has limited the long-term efficacy of earlier-generation TKIs. This compound represents a significant advancement in this therapeutic landscape, specifically designed to overcome these resistance mechanisms. Its unique macrocyclic structure allows for a reversible, high-affinity binding to the ATP-binding pocket of the EGFR kinase domain, leading to potent and selective inhibition of mutant EGFR isoforms while sparing the wild-type (WT) receptor. This high selectivity is anticipated to translate into a more favorable safety profile.

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Its mechanism is characterized by a non-covalent, reversible binding to the kinase domain. The macrocyclic nature of this compound constrains its conformation, which is believed to contribute to its high potency and selectivity.[1][2]

Structural analyses, including X-ray crystallography, have revealed key interactions between this compound and the EGFR kinase domain.[1][3] The molecule is rendered selective through its interactions with the hinge region of the kinase domain and the T790M mutant residue, a mechanism shared with osimertinib.[1][2][3] Furthermore, this compound's potency is enhanced by the formation of additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the kinase.[1][2][3] This intricate network of interactions allows this compound to effectively inhibit the triple mutant EGFR del19/T790M/C797S, a feat not achievable by covalent inhibitors that rely on the C797 residue for binding.[4]

Signaling Pathway

The binding of this compound to the ATP pocket of mutant EGFR prevents the phosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, with IC50 values demonstrating its strong inhibitory activity against key EGFR mutations.

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR del19/T790M/C797S | BaF3 Cell Proliferation | 0.2 | [5][6][7][8] |

| p-EGFR del19/T790M/C797S | Cellular Biomarker | 0.6 | [5][6][7][8] |

| EGFR del19/T790M | BaF3 Cell Proliferation | 1 | [5][8] |

| EGFR del19 | BaF3 Cell Proliferation | 1 | [5][8] |

| EGFR wt | BaF3 Cell Proliferation | 190 | [5][7][8] |

| EGFR L858R/T790M | Biochemical Assay | ~0.01 | [9] |

| EGFR L858R/T790M/C797S | Biochemical Assay | ~0.01 | [9] |

Experimental Protocols

BaF3 Cell Proliferation Assay

This assay is crucial for determining the anti-proliferative activity of this compound on cells engineered to be dependent on specific EGFR mutations for survival.

Methodology:

-

Cell Culture: Murine pro-B BaF3 cells are stably transfected to express various human EGFR constructs (e.g., del19/T790M/C797S, del19/T790M, del19, and WT). These cells are cultured in a medium supplemented with fetal calf serum (FCS) but in the absence of interleukin-3 (IL-3), making their proliferation dependent on the activity of the expressed EGFR kinase.[1]

-

Seeding: Cells are seeded into 96-well plates.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A DMSO-only control (high control) and a staurosporine-treated group (low control) are included.[5]

-

Viability Measurement: Cell viability is assessed using a luminescence-based assay, such as the CellTiter-Glo® reagent (Promega), which measures ATP levels. Luminescence is read using a plate reader.[1][5]

-

Data Analysis: IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model

The efficacy of this compound in a living organism is evaluated using mouse xenograft models.

Methodology:

-

Cell Line: Human NSCLC cell lines, such as PC-9, engineered to express the EGFR del19/T790M/C797S triple mutation, are used.[6]

-

Implantation: The tumor cells are implanted subcutaneously into immunocompromised mice (e.g., NMRI mice).[6]

-

Tumor Growth and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally.[6]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Efficacy Assessment: The anti-tumor activity is determined by measuring tumor growth inhibition. In some studies, this compound has been shown to induce tumor regression.[6]

Kinase Selectivity Profiling

To assess the specificity of this compound, its activity is tested against a broad panel of kinases.

Methodology:

Services like the SelectScreen™ Kinase Profiling Services (Thermo Fisher Scientific) are utilized.[6] These services employ various assay formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays, to measure the inhibitory activity of the compound against a large number of purified kinases. The high kinome selectivity of this compound indicates that it has minimal off-target effects, which is a desirable characteristic for a targeted therapy.[5]

Conclusion

This compound is a highly potent and selective fourth-generation EGFR TKI with a mechanism of action tailored to overcome the most challenging resistance mutations in NSCLC. Its non-covalent, reversible binding to the EGFR kinase domain, particularly its efficacy against the C797S mutation, distinguishes it from previous generations of inhibitors. The preclinical data, supported by robust in vitro and in vivo models, strongly suggest that this compound holds significant promise as a future therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to currently available treatments. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this patient population.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Upfront admixing antibodies and EGFR inhibitors preempts sequential treatments in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 9. researchgate.net [researchgate.net]

BI-4020: A Deep Dive into its Binding Site Interactions with EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site interactions of BI-4020, a fourth-generation, orally active, and non-covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound has demonstrated significant potency against clinically relevant EGFR mutations, including the challenging triple mutant (del19/T790M/C797S) that confers resistance to previous generations of EGFR inhibitors.[1][2] This document details the quantitative biochemical and cellular activity of this compound, the intricate molecular interactions within the EGFR binding pocket, and the downstream signaling consequences of its inhibitory action. Furthermore, it provides detailed methodologies for key experiments utilized in its characterization.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been rigorously quantified against various EGFR mutants. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from both biochemical and cellular assays.

| EGFR Variant | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay (BaF3 cells) | Reference |

| Triple Mutant (del19/T790M/C797S) | 0.6 (p-EGFR) | 0.2 | [1][2] |

| Double Mutant (del19/T790M) | Not explicitly reported | 1 | [1] |

| Primary Mutant (del19) | Not explicitly reported | 1 | [1] |

| Wild-Type (WT) | Not explicitly reported | 190 | [1] |

| L858R/T790M/C797S | 1.0 ± 0.1 | 0.35 | [3] |

| 19del/T790M/C797S | 2.0 ± 0.3 | 0.25 | [3] |

| Wild-Type (WT) | 156.0 ± 6.9 | Not explicitly reported | [3] |

Molecular Interactions at the EGFR Binding Site

Structural studies, including X-ray crystallography, have elucidated the precise binding mode of this compound within the ATP-binding pocket of the EGFR kinase domain.[4][5] These studies reveal that this compound's potency and selectivity are a consequence of a unique combination of interactions.

This compound is a macrocyclic inhibitor, a structural feature that contributes to its high potency.[6][7] Its binding is non-covalent, a key distinction from third-generation inhibitors like osimertinib that form a covalent bond with Cys797.[1] The C797S mutation, which replaces cysteine with serine, prevents this covalent bond formation, leading to resistance. This compound overcomes this by establishing a network of strong, non-covalent interactions.

Key interactions include:

-

Hinge Region Interaction: this compound forms crucial hydrogen bonds with the hinge region of the kinase domain.

-

Gatekeeper Residue Interaction: The T790M "gatekeeper" mutation is a common mechanism of resistance to earlier-generation TKIs. This compound is designed to accommodate the bulkier methionine residue at this position.[4]

-

Conserved Residue Hydrogen Bonding: this compound establishes additional hydrogen bonds with conserved residues Lys745 and Thr854.[5] These interactions are vital for its potent inhibition of both active and inactive conformations of the EGFR kinase.[5]

-

Hydrophobic Interactions: The macrocyclic structure of this compound allows for extensive hydrophobic interactions within the binding pocket, further enhancing its binding affinity.

The crystal structures of this compound in complex with wild-type EGFR (PDB ID: 7KXZ) and the T790M mutant (PDB ID: 7KY0) provide a detailed atomic-level understanding of these interactions.[4]

EGFR Signaling Pathway and Inhibition by this compound

The binding of this compound to the EGFR kinase domain effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival. The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical EGFR Kinase Assay (Representative Protocol)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Purified recombinant EGFR enzyme (wild-type and various mutant forms)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Enzyme and Substrate Preparation: Dilute the EGFR enzyme and substrate to their final desired concentrations in kinase assay buffer.

-

Reaction Initiation: In a 384-well plate, add the diluted this compound solution, followed by the enzyme/substrate mix. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP and measuring the resulting luminescence.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to no-inhibitor controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

BaF3 Cell Proliferation Assay (Representative Protocol)

This cell-based assay determines the potency of this compound in inhibiting the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their survival and growth.

Materials:

-

BaF3 murine pro-B lymphoid cells engineered to express specific human EGFR mutants

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed the engineered BaF3 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: The following day, add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percent inhibition of proliferation. Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates the general workflow for the BaF3 cell proliferation assay.

Conclusion

This compound represents a significant advancement in the development of EGFR inhibitors, offering a potent and selective therapeutic option for non-small cell lung cancer patients who have developed resistance to previous generations of treatments. Its unique macrocyclic structure and non-covalent binding mode, characterized by a network of specific interactions with key residues in the EGFR kinase domain, enable it to effectively inhibit the challenging C797S resistance mutation. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of next-generation kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

BI-4020: A Technical Guide to its Selectivity Profile for EGFR Mutants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selectivity profile of BI-4020, a fourth-generation, orally active, non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Executive Summary

This compound demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, including those that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). Notably, it shows high efficacy against the C797S mutation, a key mechanism of resistance to third-generation inhibitors like osimertinib. This guide details the quantitative selectivity of this compound across a panel of EGFR mutants, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Data Presentation: this compound Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR genotypes, providing a clear comparison of its selectivity.

| EGFR Mutant | IC50 (nM) | Cell Line | Reference |

| Triple Mutants | |||

| del19/T790M/C797S | 0.2 | Ba/F3 | [1][2][3] |

| L858R/T790M/C797S | ~0.01 | (Biochemical Assay) | [4][5] |

| p-EGFR (del19/T790M/C797S) | 0.6 | Ba/F3 | [1][2][3] |

| Double Mutants | |||

| del19/T790M | 1 | Ba/F3 | [1][2][3] |

| L858R/T790M | ~0.01 | (Biochemical Assay) | [4][5] |

| Primary Mutants | |||

| del19 | 1 | Ba/F3 | [1][2][3] |

| Wild-Type | |||

| EGFR wt | 190 | Ba/F3 | [1][2][3] |

| EGFR wt | 200 | A431 | [6] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to the kinase domain of EGFR.[6] Its macrocyclic structure contributes to its high potency and selectivity.[4][7] this compound is particularly effective against EGFR variants containing the T790M "gatekeeper" mutation, as well as the C797S mutation which confers resistance to covalent inhibitors.[4][7] The binding of this compound blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Experimental Protocols

The characterization of this compound's selectivity profile involves several key experimental methodologies. Below are detailed protocols for the principal assays cited.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is employed to determine the biochemical potency of this compound against purified EGFR kinase domains.

Objective: To measure the IC50 value of this compound against various EGFR mutant kinases.

Materials:

-

Recombinant human EGFR kinase domains (wild-type and mutants)

-

HTRF KinEASE™-TK kit (Cisbio) containing TK Substrate-biotin, Eu3+-cryptate labeled anti-phosphotyrosine antibody (PT66), and Streptavidin-XL665

-

ATP (Adenosine 5'-triphosphate)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Kinase Reaction:

-

Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of the EGFR enzyme solution (at a pre-determined optimal concentration) to each well.

-

Initiate the kinase reaction by adding 4 µL of a solution containing ATP (at the Km concentration for each enzyme) and the TK Substrate-biotin.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 5 µL of the HTRF detection buffer containing EDTA.

-

Add 5 µL of the HTRF detection reagents (Eu3+-cryptate labeled antibody and Streptavidin-XL665) pre-mixed in the detection buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 values are determined using a non-linear regression curve fit.

Ba/F3 Cell Proliferation Assay

This cell-based assay is used to determine the anti-proliferative activity of this compound in cells engineered to be dependent on the activity of specific EGFR mutants for their survival and growth.

Objective: To determine the cellular IC50 of this compound in Ba/F3 cells expressing different EGFR mutants.

Materials:

-

Ba/F3 (murine pro-B) cells stably transfected with human wild-type or mutant EGFR constructs

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Ba/F3-EGFR mutant cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This animal model is utilized to evaluate the in vivo efficacy of this compound in a tumor setting.

Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model of human non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human NSCLC cell line expressing the desired EGFR mutant (e.g., PC-9 with del19/T790M/C797S)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the human NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., daily).

-

Administer the vehicle to the control group.

-

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition (TGI) in the this compound-treated group to the vehicle-treated group.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BI-4020: A Technical Guide to a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4020 is a potent, orally active, and non-covalent fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of TKIs, most notably the T790M and C797S mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental methodologies for key assays, and visualizations of its mechanism and experimental workflows.

Chemical Structure and Properties

This compound is a macrocyclic compound, a structural feature that contributes to its high potency and selectivity.[2] The rigidified structure allows for optimal interaction with the ATP-binding pocket of the EGFR kinase domain.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₈N₈O₂ | [3] |

| Molecular Weight | 542.68 g/mol | [3] |

| CAS Number | 2664214-60-0 | [3] |

| SMILES | CC1CCCOC2=C(C=N[N]2C)C3=NC(=CC(=C3)C(=O)N=C4NC5=C(C=C(CN6CCN(C)CC6)C=C5)N4C1)C | [3] |

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of EGFR.[2] Unlike third-generation inhibitors such as osimertinib, which form a covalent bond with Cysteine 797, this compound binds non-covalently to the kinase domain. This allows it to inhibit EGFR even when the C797 residue is mutated to serine (C797S), a key mechanism of acquired resistance to osimertinib.

Structural studies have revealed that this compound's macrocyclic structure allows it to form additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the EGFR kinase domain, contributing to its high potency.[2] Its selectivity for mutant EGFR over wild-type (WT) is attributed to interactions with the kinase domain hinge region and the T790M mutation.[2]

EGFR Signaling Pathway and Inhibition by this compound

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival.[4][5][6] this compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ClinPGx [clinpgx.org]

BI-4020: A Fourth-Generation EGFR Inhibitor Targeting C797S-Mediated Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations remains a significant clinical challenge. While third-generation TKIs like osimertinib effectively target the T790M mutation, a common resistance mechanism to earlier-generation inhibitors, subsequent resistance often arises through the C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of irreversible TKIs, rendering them ineffective.[1][3] BI-4020 is a novel, orally active, non-covalent, fourth-generation EGFR TKI designed to overcome this critical resistance mechanism.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity against C797S-mutant EGFR.

The Challenge of C797S-Mediated Resistance

Osimertinib, a third-generation EGFR TKI, has become a standard of care for patients with EGFR-mutant NSCLC, including those with the T790M resistance mutation.[2][3] It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain.[1][2] The C797S mutation, a substitution of cysteine with serine at this position, abrogates this covalent binding, leading to drug resistance.[1][6] The prevalence of C797S mutations as a mechanism of resistance to osimertinib is reported to be between 7% and 26%, depending on the treatment line.[1][6] The allelic context of the C797S mutation with T790M further complicates treatment strategies. When these mutations are in cis (on the same allele), tumors are resistant to all currently approved EGFR TKIs.[1] This has created a pressing need for the development of new inhibitors that can effectively target EGFR harboring the C797S mutation.

This compound: A Non-Covalent, Macrocyclic Inhibitor

This compound is a macrocyclic compound that acts as a reversible, ATP-competitive inhibitor of EGFR.[7][8] Its unique structure allows for potent and selective inhibition of mutant EGFR, including the challenging C797S variants, while sparing wild-type (WT) EGFR.[7][9] Structural analyses have revealed that this compound's macrocyclic geometry constrains the molecule in a conformation that enhances binding affinity.[10][11] It forms hydrogen bonds with key residues in the ATP-binding pocket, such as K745 and T854, contributing to its high potency.[7][11] The selectivity for T790M-containing mutants is achieved through favorable hydrophobic interactions with the methionine residue at position 790.[11]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of this compound Against EGFR Mutant Cell Lines

| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| Ba/F3 | del19/T790M/C797S | 0.2 | >1000 | [4][7] |

| Ba/F3 | L858R/T790M/C797S | Potent (IC50=0.01 nM) | Poorly active | [11] |

| Ba/F3 | del19/T790M | 1 | - | |

| Ba/F3 | del19 | 1 | - | [4] |

| Ba/F3 | WT | 190 | - | [4] |

| A431 | WT | 200 | - | [7] |

Table 2: In Vitro Inhibition of EGFR Phosphorylation by this compound

| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) | Reference |

| p-EGFR BaF3 | del19/T790M/C797S | 0.6 | [4][12] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model

| Xenograft Model | EGFR Mutation Status | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| PC-9 Xenograft | del19/T790M/C797S | This compound | 10 mg/kg, daily | 121% (tumor regression) | [7] |

| PC-9 Xenograft | del19/T790M/C797S | Osimertinib | 25 mg/kg, daily | 6% | [7] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the EGFR signaling pathway and typical workflows for assessing the efficacy of this compound.

Caption: EGFR signaling pathway and points of TKI intervention.

Caption: Experimental workflow for an in vitro cell viability assay.

Caption: Workflow for an in vivo xenograft model study.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of this compound.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare assay buffer containing purified recombinant EGFR kinase (e.g., L858R/T790M/C797S mutant). The final enzyme concentration will vary depending on the specific mutant (e.g., 0.02 nM for L858R/T790M/C797S).[9][11]

-

Prepare a solution of ATP and a suitable substrate peptide.

-

-

Assay Procedure:

-

Dispense serial dilutions of this compound into a 384-well plate.

-

Add the EGFR kinase solution to the wells and pre-incubate with the inhibitor for 30 minutes at room temperature.[9][11]

-

Initiate the kinase reaction by adding the ATP and substrate solution. The final ATP concentration is typically around 100 µM.[11]

-

Allow the reaction to proceed for 30 minutes at room temperature.[11]

-

Quench the reaction by adding a detection reagent from a commercial HTRF KinEASE kit.[9][11]

-

-

Data Acquisition and Analysis:

-

Measure the FRET signal ratio at 665 nm and 620 nm using a microplate reader.[11]

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay (MTS or MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture and Seeding:

-

Culture EGFR-dependent cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutations) in appropriate media.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[13]

-

-

Compound Treatment:

-

MTS Assay Protocol:

-

MTT Assay Protocol:

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13][15]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]

-

Measure the absorbance at 570 nm using a microplate reader.[13][15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

In Vivo Xenograft Model

This model assesses the anti-tumor activity of a compound in a living organism.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of human NSCLC cells harboring the desired EGFR mutations (e.g., PC-9 del19/T790M/C797S) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a specified size (e.g., 50-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, and a comparator drug like osimertinib).

-

Administer the compounds orally once daily at the predetermined doses.

-

-

Efficacy Assessment:

-

Measure tumor volume and mouse body weight at regular intervals (e.g., twice a week).

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. TGI is calculated as: (1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)) * 100. A TGI greater than 100% indicates tumor regression.

-

-

Pharmacodynamic Analysis (Optional):

-

At specific time points after the final dose, tumors can be harvested to assess the level of EGFR phosphorylation by Western blot or immunohistochemistry to confirm target engagement.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its ability to potently and selectively inhibit EGFR harboring the C797S resistance mutation addresses a critical unmet medical need for patients who have progressed on third-generation TKIs. The preclinical data strongly support its potential as a promising therapeutic agent. Further clinical development will be crucial to establish its safety and efficacy in patients. The ongoing research into fourth-generation EGFR TKIs, exemplified by this compound and its advanced version BI-4732, highlights a dynamic field dedicated to overcoming the challenges of acquired resistance in cancer therapy.[16]

References

- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | EGFR | TargetMol [targetmol.com]

- 6. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural analysis of the macrocyclic inhibitor this compound binding to EGFR kinase | bioRxiv [biorxiv.org]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. benchchem.com [benchchem.com]

- 14. physiology.elte.hu [physiology.elte.hu]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

BI-4020: A Technical Guide for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), BI-4020, in the context of non-small cell lung cancer (NSCLC) research. This compound is a potent, orally active, and non-covalent inhibitor that has demonstrated significant promise in preclinical studies, particularly against EGFR mutations that confer resistance to previous generations of TKIs.

Core Mechanism of Action

This compound is a macrocyclic inhibitor that reversibly binds to the ATP-binding pocket of the EGFR kinase domain.[1][2][3] Its unique structure allows for high potency and selectivity against mutant forms of EGFR, including those with the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation irreversible inhibitors like osimertinib.[1][2][4] Structural analyses have revealed that this compound's selectivity is attributed to its interactions with the kinase domain hinge region and the T790M residue.[1][2] Furthermore, its macrocyclic geometry and ability to form hydrogen bonds with conserved residues such as K745 and T854 contribute to its high potency.[1][2]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various biochemical and cell-based assays, as well as in vivo tumor models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound Against EGFR Variants

| EGFR Variant | Assay Type | IC50 (nM) | Reference |

| EGFR del19/T790M/C797S | Ba/F3 cell proliferation | 0.2 | [5][6] |

| p-EGFR del19/T790M/C797S | Cellular Assay | 0.6 | [6] |

| EGFR del19/T790M | Ba/F3 cell proliferation | 1 | [5][6] |

| EGFR del19 | Ba/F3 cell proliferation | 1 | [5][6] |

| EGFR L858R/T790M/C797S | Biochemical Assay | 0.01 | [7] |

| EGFR L858R/T790M | Biochemical Assay | Potent Inhibition | [7] |

| Wild-Type EGFR | Ba/F3 cell proliferation | 190 | [5][6] |

| Wild-Type EGFR | A431 cell proliferation | 200 | [6] |

Table 2: In Vivo Efficacy of this compound in a PC-9 Triple Mutant NSCLC Xenograft Model

| Treatment Group | Dosage | Outcome | Reference |

| This compound | Not Specified | Tumor Regressions | [5][6] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. geneonline.com [geneonline.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

The Preclinical Pharmacodynamics of BI-4020: A Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of BI-4020, a fourth-generation, orally active, and non-covalent macrocyclic inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has demonstrated significant potency and selectivity against clinically relevant EGFR mutations, including those that confer resistance to previous generations of EGFR inhibitors, such as the T790M and C797S mutations.[1][2][3] This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of EGFR.[1][4] Its macrocyclic structure imparts a high degree of rigidity, enabling strong and selective binding to the kinase domain of mutant EGFR.[1][5] This potent and selective inhibition is achieved through productive interactions with the T790M gatekeeper methionine residue and the formation of additional hydrogen bonds with conserved residues such as K745 and T845.[1][5][6] By blocking the kinase activity of EGFR, this compound effectively abrogates the constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival. The primary signaling cascades inhibited by this compound include the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.[7]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound Against EGFR Variants

| Cell Line/Enzyme | EGFR Mutation Status | IC50 (nM) | Reference |

| BaF3 | del19 T790M C797S | 0.2 | [2][8] |

| BaF3 | del19 T790M | 1 | [8] |

| BaF3 | del19 | 1 | [2][8] |

| BaF3 | Wild-Type (wt) | 190 | [2][8] |

| p-EGFR BaF3 | del19 T790M C797S | 0.6 | [2] |

| PC-9 | del19 T790M C797S | 1.3 | [2] |

| A431 | Wild-Type (wt) | 200 | [2] |

| Recombinant EGFR | L858R/T790M | ~0.01 | [4] |

| Recombinant EGFR | L858R/T790M/C797S | ~0.01 | [4] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Model | Treatment | Dose | Outcome | TGI (%)* | Reference |

| PC-9 (EGFR del19/T790M/C797S) Xenograft | This compound | 10 mg/kg (oral, daily for 19 days) | Strong tumor regressions in 10/10 tumors | 121 | [2] |

| PC-9 (EGFR del19/T790M/C797S) Xenograft | Osimertinib | 25 mg/kg | No effect on tumor growth | 6 | [2] |

*TGI: Tumor Growth Inhibition

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments conducted with this compound.

Kinase Inhibition Assay

A Homogeneous Time Resolved Fluorescence (HTRF) KinEASE assay is a standard method for determining the enzymatic potency of kinase inhibitors.[1][4]

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of various EGFR kinase domain variants by 50% (IC50).

Materials:

-

Purified recombinant EGFR kinase domains (wild-type and various mutants)

-

HTRF KinEASE-TK assay kit (Cisbio)

-

This compound (10 mM stock in DMSO)

-

ATP

-

384-well plates

-

Multidrop Combi dispenser

-

PHERAstar microplate reader

Procedure:

-

This compound is serially diluted and dispensed into 384-well plates.

-

A solution containing the purified EGFR kinase domain is added to the wells and incubated with the inhibitor for 30 minutes at room temperature.[4]

-

The kinase reaction is initiated by the addition of ATP.[4]

-

The reaction is allowed to proceed for 30 minutes at room temperature before being quenched by the addition of the HTRF detection reagents.[4]

-

The FRET signal is measured at 665 nm and 620 nm using a microplate reader.[4]

-

Data are normalized and fitted to a three-parameter dose-response curve to determine the IC50 values.[4]

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines harboring various EGFR mutations.

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

EGFR mutant cell lines (e.g., BaF3, PC-9)

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The following day, cells are treated with a serial dilution of this compound.

-

After a 72-hour incubation period, a cell viability reagent is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model

Xenograft models are instrumental in evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Objective: To assess the in vivo anti-tumor activity of orally administered this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human non-small cell lung cancer (NSCLC) cells with the desired EGFR mutation (e.g., PC-9 del19/T790M/C797S)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

NSCLC cells are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).[2]

-

Mice are randomized into treatment and control groups.

-

This compound (e.g., 10 mg/kg) or vehicle is administered orally once daily.[2]

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).

Summary and Future Directions

The preclinical data for this compound strongly support its development as a potent and selective inhibitor of mutant EGFR, particularly in the context of acquired resistance to third-generation TKIs. Its ability to induce tumor regressions in a xenograft model harboring the triple del19/T790M/C797S mutation is a significant finding.[2][3] Further preclinical studies could explore its efficacy in combination with other targeted agents, its activity against other resistance mechanisms, and its potential to cross the blood-brain barrier to treat brain metastases. The robust preclinical pharmacodynamic profile of this compound provides a solid foundation for its continued clinical investigation. An advanced version of this compound, named BI-4732, is also under investigation and has shown promising preclinical efficacy.[9]

References

- 1. biorxiv.org [biorxiv.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. This compound | EGFR | TargetMol [targetmol.com]

- 9. aacrjournals.org [aacrjournals.org]

The Macrocyclic Advantage: A Technical Deep Dive into BI-4020, a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core attributes of BI-4020, a potent and selective fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its defining feature, a macrocyclic chemical architecture, underpins its unique therapeutic profile in overcoming resistance to previous generations of EGFR inhibitors in non-small cell lung cancer (NSCLC). This document provides an in-depth look at its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its biological and experimental context.

The Rise of Macrocycles in EGFR Inhibition

The development of EGFR inhibitors has been a constant battle against acquired resistance. While first and second-generation TKIs offered significant initial responses in patients with activating EGFR mutations (such as exon 19 deletions and L858R), the emergence of the T790M "gatekeeper" mutation rendered them ineffective. Third-generation inhibitors, like osimertinib, were designed to target T790M but are susceptible to resistance mechanisms, most notably the C797S mutation, which prevents covalent bond formation.

This compound represents a novel approach to circumvent these resistance mechanisms.[1][2] Its macrocyclic structure imparts a high degree of conformational rigidity, a strategy employed to enhance binding affinity and selectivity for the target protein.[1][2] This pre-organization of the molecule for its binding pocket reduces the entropic penalty of binding, leading to potent inhibition.[1][2]

Mechanism of Action: Non-Covalent Inhibition of Resistant EGFR Mutants

This compound is a non-covalent, ATP-competitive inhibitor of the EGFR kinase domain.[2] X-ray crystallography studies have revealed that its macrocyclic structure allows for key interactions within the ATP-binding site of both wild-type and mutant EGFR.[1] The constrained geometry of the macrocycle is crucial for its high potency.[1]

Key binding interactions include:

-

Hinge Region Interaction: this compound forms hydrogen bonds with the hinge region of the kinase domain, a common feature of many ATP-competitive inhibitors.

-

Interactions with Key Residues: It establishes critical hydrogen bonds with conserved residues such as K745 and T845, contributing to its strong binding affinity.[1]

-

Overcoming T790M and C797S Resistance: The selectivity of this compound for T790M-containing mutants is attributed to favorable interactions with the methionine residue at this position.[1] Unlike covalent inhibitors, its non-covalent binding mechanism is not impeded by the C797S mutation, allowing it to effectively inhibit EGFR variants harboring this resistance mutation.[1][2]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated across various EGFR mutant cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line / EGFR Mutant | IC50 (nM) |

| Ba/F3 (EGFR del19/T790M/C797S) | 0.2 |

| Ba/F3 (EGFR del19/T790M) | 1 |

| Ba/F3 (EGFR del19) | 1 |

| Ba/F3 (EGFR wt) | 190 |

| p-EGFR BaF3 (EGFR del19/T790M/C797S) | 0.6 |

| PC-9 (EGFR del19/T790M/C797S) | 1.3 |

| A431 (EGFR wt) | 200 |

Data compiled from available literature.[2]

Experimental Protocols

The following sections detail representative methodologies for key experiments used in the characterization of this compound.

EGFR Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of EGFR and the inhibitory potential of compounds like this compound.

Principle: HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like XL665). In this context, a biotinylated substrate peptide is phosphorylated by EGFR. An anti-phosphotyrosine antibody labeled with the donor and streptavidin labeled with the acceptor are then added. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal that is proportional to kinase activity.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

Biotinylated tyrosine kinase substrate peptide

-

ATP

-

Anti-phosphotyrosine antibody labeled with Eu3+ cryptate

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the EGFR enzyme, the biotinylated substrate, and the this compound dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the anti-phosphotyrosine-Eu3+ antibody and streptavidin-XL665 in a buffer containing EDTA.

-

Incubate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for HTRF-based EGFR Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

NSCLC cell lines (e.g., PC-9, A431, and Ba/F3 cells engineered to express various EGFR mutations)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

X-ray Crystallography of EGFR-BI-4020 Complex

This technique provides a high-resolution three-dimensional structure of this compound bound to the EGFR kinase domain.

Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

Procedure:

-

Protein Expression and Purification: Express and purify the EGFR kinase domain (wild-type or mutant) using standard chromatographic techniques.

-

Complex Formation: Incubate the purified EGFR kinase domain with an excess of this compound.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known EGFR structure), build the atomic model of the protein-ligand complex into the electron density map, and refine the structure.

In Vivo Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Procedure:

-

Cell Implantation: Subcutaneously inject NSCLC cells (e.g., PC-9 harboring the EGFR del19/T790M/C797S mutations) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Synthesis of this compound: A Macrocyclization Approach

While the specific, detailed synthesis of this compound is proprietary, the literature suggests that a key step in the synthesis of similar macrocyclic EGFR inhibitors involves a double Mitsunobu reaction.[1] This strategy allows for the efficient formation of the macrocyclic ring by coupling a diol linker with two reactive sites on the precursor molecule. The general approach for synthesizing such macrocycles often involves the initial construction of a linear precursor containing the core pharmacophore elements, followed by an intramolecular cyclization reaction to form the macrocycle.[2]

Conclusion

This compound stands as a promising fourth-generation EGFR inhibitor, distinguished by its macrocyclic structure. This feature confers high potency and selectivity, enabling it to overcome the challenging T790M and C797S resistance mutations that limit the efficacy of previous generations of TKIs. The data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the pursuit of next-generation cancer therapeutics. The continued exploration of macrocyclic scaffolds holds significant potential for the development of more durable and effective targeted therapies in oncology.

References

BI-4020: A Fourth-Generation EGFR Inhibitor Targeting del19/T790M/C797S Triple-Mutant NSCLC

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of the tertiary C797S mutation in the epidermal growth factor receptor (EGFR) gene presents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation tyrosine kinase inhibitors (TKIs) like osimertinib ineffective. BI-4020, a fourth-generation, orally active, and non-covalent EGFR TKI, has demonstrated remarkable preclinical activity against the formidable del19/T790M/C797S triple-mutant EGFR. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing key experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.

Introduction to EGFR Mutations and Resistance

Activating mutations in EGFR are key drivers in a subset of NSCLC. While first and second-generation TKIs target these activating mutations, resistance frequently develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. Third-generation TKIs, such as osimertinib, were designed to overcome T790M-mediated resistance. However, subsequent resistance to osimertinib often arises from the C797S mutation, which blocks the covalent binding of these inhibitors.[1][2][3] The del19/T790M/C797S triple mutation represents a major unmet medical need, requiring the development of novel therapeutic strategies.

This compound: A Macrocyclic Kinase Inhibitor

This compound is a potent, reversible, macrocyclic ATP-competitive inhibitor designed to overcome the limitations of previous EGFR TKIs.[4][5] Its unique structure allows for high-affinity binding to the ATP-binding pocket of EGFR, even in the presence of the C797S mutation.[1][6]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, demonstrating its potent activity against the del19/T790M/C797S triple mutation and its selectivity over wild-type (WT) EGFR.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| BaF3 | del19/T790M/C797S | 0.2 | ~800 (4000-fold less active) | [1] |

| BaF3 | del19/T790M | 1 | - | [7] |

| BaF3 | del19 | 1 | - | [7] |

| BaF3 | WT | 190 | - | [1][7] |

| A431 | WT | 200 | - | [1] |

| PC-9 | del19/T790M/C797S/L718M | <10 | - | [6] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro EGFR Phosphorylation Inhibition

| Target | This compound IC50 (nM) | Reference |

| p-EGFR (del19/T790M/C797S) | 0.6 | [7] |

p-EGFR: Phosphorylated Epidermal Growth Factor Receptor.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | P-value | Reference |

| PC-9 (del19/T790M/C797S) | This compound | 10 mg/kg (daily) | 121% (tumor regression) | 0.0005 | [1] |

| PC-9 (del19/T790M/C797S) | Osimertinib | 25 mg/kg (daily) | 6% | >0.05 | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a reversible, ATP-competitive inhibitor. It binds to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation and survival. Molecular dynamics simulations have shown that this compound forms hydrogen bonds with key residues including K745, T854, and M793 within the ATP-binding pocket of the mutant EGFR.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.

Cell-Based Proliferation Assays

The anti-proliferative activity of this compound is typically assessed using Ba/F3 or PC-9 cell lines engineered to express various EGFR mutations.

-

Cell Culture: Ba/F3 or PC-9 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or control compounds.

-

Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blotting for EGFR Phosphorylation

Western blotting is employed to determine the effect of this compound on EGFR phosphorylation and downstream signaling.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK), as well as a loading control (e.g., GAPDH or HSP90).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The anti-tumor activity of this compound in a living organism is evaluated using mouse xenograft models.

-

Tumor Implantation: Human NSCLC cells (e.g., PC-9 harboring the del19/T790M/C797S mutation) are subcutaneously injected into immunocompromised mice.

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and orally administered this compound, a vehicle control, or a comparator drug (e.g., osimertinib) at specified doses and schedules.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).

-

Toxicity Assessment: The body weight of the mice is monitored as an indicator of treatment-related toxicity.

Conclusion and Future Directions

This compound has demonstrated significant preclinical potential as a fourth-generation EGFR TKI for the treatment of NSCLC with the del19/T790M/C797S triple mutation. Its potent and selective inhibitory activity in both in vitro and in vivo models highlights its promise as a therapeutic agent to overcome acquired resistance to third-generation TKIs. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with advanced EGFR-mutant NSCLC. The development of this compound and similar macrocyclic inhibitors represents a significant advancement in the ongoing effort to combat EGFR TKI resistance.

References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. A macrocyclic kinase inhibitor overcomes triple resistant mutations in EGFR-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for BI-4020 Cell-Based Assay Optimization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for optimizing cell-based assays to evaluate the efficacy of BI-4020, a fourth-generation, orally active, and non-covalent EGFR tyrosine kinase inhibitor. This compound has demonstrated high potency against clinically relevant EGFR mutations, including the triple mutant (del19/T790M/C797S), double mutant (del19/T790M), and primary mutant (del19) variants, while showing less activity against wild-type EGFR.[1][2][3]

Accurate and reproducible cell-based assays are crucial for determining the potency and selectivity of this compound and similar compounds. This document outlines key experimental considerations and provides step-by-step protocols for assay optimization.

Introduction to this compound and its Mechanism of Action

This compound is a macrocyclic tyrosine kinase inhibitor that non-covalently binds to the ATP-binding site of the EGFR kinase domain.[4][5] Its rigid structure contributes to its high potency and selectivity for mutant forms of EGFR.[4][6] The primary downstream signaling pathways affected by EGFR inhibition are the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[7]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Cell Line Selection and Culture

The choice of cell line is a critical first step in designing a relevant cell-based assay.[8][9] For this compound, cell lines expressing the target EGFR mutations are essential.

| Cell Line Type | Recommended Models | Key Characteristics |

| Engineered Cell Lines | Ba/F3 cells transduced with human EGFR mutants (del19, del19/T790M, del19/T790M/C797S) | IL-3 dependent pro-B cells where proliferation becomes dependent on the activity of the introduced kinase.[10] Allows for direct comparison of this compound activity against different mutations. |

| Human Cancer Cell Lines | PC-9 (EGFR del19), NCI-H1975 (L858R/T790M), A431 (EGFRwt) | Endogenously express EGFR mutations and provide a more physiologically relevant context. PC-9 cells can be further engineered to express the C797S mutation. |

Assay Optimization Parameters

To ensure robust and reproducible data, several parameters of the cell-based assay should be optimized.[11][12]

Cell Seeding Density

Optimizing cell seeding density is crucial to ensure a sufficient signal-to-noise ratio without encountering artifacts from overcrowding.[8]

Protocol for Optimizing Cell Seeding Density:

-

Prepare a single-cell suspension of the chosen cell line.

-

Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

-

Incubate the plate for the intended duration of the assay (e.g., 72 hours).

-

At the end of the incubation, measure cell viability using a suitable method (e.g., CellTiter-Glo®).

-

Select the cell density that results in logarithmic growth and provides a robust signal.

This compound Concentration Range

Determining the appropriate concentration range for this compound is essential for generating a complete dose-response curve and accurately calculating the IC50 value.

Protocol for Determining this compound Concentration Range:

-

Based on published data, start with a high concentration (e.g., 1 µM) and perform serial dilutions (e.g., 1:3 or 1:5) to cover a broad range.

-

Treat the cells with the different concentrations of this compound.

-

After the desired incubation period, measure the biological response (e.g., inhibition of proliferation or phosphorylation).

-

The ideal concentration range should bracket the IC50 value, with concentrations that produce both maximal and minimal effects.

Incubation Time

The duration of this compound exposure can influence the observed potency.

Protocol for Optimizing Incubation Time:

-

Seed cells at the optimized density.

-

Treat the cells with a fixed concentration of this compound (e.g., the approximate IC50).

-

Measure the cellular response at different time points (e.g., 24, 48, 72 hours).

-

Select the incubation time that provides a sufficient assay window and is practical for the experimental workflow.

Experimental Protocols

Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on the proliferation of EGFR-dependent cells.

Materials:

-

Selected cell line (e.g., Ba/F3-EGFR mutant or PC-9)

-

Appropriate cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Seed the cells in a 96-well plate at the pre-determined optimal density.

-

Allow the cells to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for the optimized duration (e.g., 72 hours) at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

EGFR Phosphorylation Assay

This assay directly measures the inhibition of EGFR autophosphorylation by this compound.

Materials:

-

Selected cell line

-

Serum-free culture medium

-

This compound stock solution

-